(4-benzylpiperazin-1-yl)(4-ethyl-4H-thieno[3,2-b]pyrrol-5-yl)methanone
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Overview
Description
1-BENZYL-4-{4-ETHYL-4H-THIENO[3,2-B]PYRROLE-5-CARBONYL}PIPERAZINE is a complex organic compound that belongs to the class of thieno[3,2-b]pyrroles. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their antiviral and anticancer properties .
Preparation Methods
Chemical Reactions Analysis
1-BENZYL-4-{4-ETHYL-4H-THIENO[3,2-B]PYRROLE-5-CARBONYL}PIPERAZINE undergoes various chemical reactions:
Scientific Research Applications
1-BENZYL-4-{4-ETHYL-4H-THIENO[3,2-B]PYRROLE-5-CARBONYL}PIPERAZINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-BENZYL-4-{4-ETHYL-4H-THIENO[3,2-B]PYRROLE-5-CARBONYL}PIPERAZINE involves:
Molecular Targets: The compound targets lysine-specific demethylases, which play a crucial role in the regulation of gene transcription by modifying histone methylation.
Pathways Involved: By inhibiting these demethylases, the compound can alter the expression of genes involved in cancer progression and viral replication.
Comparison with Similar Compounds
1-BENZYL-4-{4-ETHYL-4H-THIENO[3,2-B]PYRROLE-5-CARBONYL}PIPERAZINE can be compared with other similar compounds:
Thieno[3,2-b]pyrrole-5-carboxamides: These compounds also exhibit antiviral and anticancer properties but differ in their specific molecular targets and pathways.
N-Substituted Thieno[3,2-b]pyrroles: These compounds have been studied for their activity against hepatitis C virus and other neurotropic viruses.
Hydrazide Derivatives: These derivatives are used as starting materials for the synthesis of more complex molecules with potential biological activity.
Properties
Molecular Formula |
C20H23N3OS |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-(4-ethylthieno[3,2-b]pyrrol-5-yl)methanone |
InChI |
InChI=1S/C20H23N3OS/c1-2-23-17-8-13-25-19(17)14-18(23)20(24)22-11-9-21(10-12-22)15-16-6-4-3-5-7-16/h3-8,13-14H,2,9-12,15H2,1H3 |
InChI Key |
SBODBXREGGSKBT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C1C(=O)N3CCN(CC3)CC4=CC=CC=C4)SC=C2 |
Origin of Product |
United States |
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